Tert-butyl piperidine-2-carboxylate hydrochloride
Overview
Description
Tert-butyl piperidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a carboxylate moiety, which contribute to its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl piperidine-2-carboxylate hydrochloride typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting tert-butyl piperidine-2-carboxylate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl piperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of tert-butyl piperidine-2-carboxylate.
Reduction: Alcohols or amines derived from the carboxylate group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl piperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the piperidine ring and tert-butyl group allows for specific binding interactions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Similar in structure but with a hydroxyl group instead of a carboxylate.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Contains an additional phenyl group, making it more complex.
N-Boc-piperidine: A common protecting group for piperidine derivatives.
Uniqueness
Tert-butyl piperidine-2-carboxylate hydrochloride is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering versatility in various chemical transformations.
Properties
IUPAC Name |
tert-butyl piperidine-2-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-6-4-5-7-11-8;/h8,11H,4-7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQZYZHFPZRRDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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